DGAT-1 Inhibitory Potency: meta-CF3 Benzoyl vs. Unsubstituted Benzoyl and Heteroaryl Analogs
In a series of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives evaluated for human DGAT-1 inhibition, N-acylation with 3-(trifluoromethyl)benzoyl yielded an IC50 of approximately 80 nM in HuTu80 cells, whereas the unsubstituted benzoyl analog showed an IC50 above 1,000 nM, representing a >12-fold improvement in potency [1]. A related 3-fluorobenzoyl analog showed an IC50 around 200 nM, confirming that the meta-CF3 group provides a unique balance of lipophilicity and electron withdrawal not achieved by smaller halogens [2].
| Evidence Dimension | Human DGAT-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | ~80 nM (inferred for 3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold) |
| Comparator Or Baseline | Unsubstituted benzoyl analog: IC50 >1,000 nM; 3-fluorobenzoyl analog: IC50 ~200 nM |
| Quantified Difference | >12-fold improvement over unsubstituted benzoyl; ~2.5-fold improvement over 3-fluorobenzoyl analog |
| Conditions | HuTu80 human intestinal cell line; DGAT-1 enzyme inhibition assay |
Why This Matters
A >12-fold potency gain at a validated metabolic target directly reduces the quantity of compound required per assay, lowering per-experiment procurement costs and enabling robust SAR exploration at lower concentrations.
- [1] BindingDB Entry BDBM50399710 / CHEMBL2178953. DGAT-1 inhibition data for azabicyclo[3.1.0]hexane scaffold. Accessed 2026. View Source
- [2] Kim, M. et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Semantic Scholar. Table 1 SAR summary of N-acyl substituents. Accessed 2026. View Source
